N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(4-chlorophenoxy)-2-methylpropanamide
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic amide derivative characterized by a benzofuran-methoxyethyl chain and a 2-(4-chlorophenoxy)-2-methylpropanamide backbone. This compound’s methoxyethyl and chlorophenoxy substituents may influence solubility, target binding, and metabolic stability.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(4-chlorophenoxy)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-21(2,27-16-10-8-15(22)9-11-16)20(24)23-13-19(25-3)18-12-14-6-4-5-7-17(14)26-18/h4-12,19H,13H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTUOZXTHADILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=CC2=CC=CC=C2O1)OC)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(4-chlorophenoxy)-2-methylpropanamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Attachment of the Methoxyethyl Group: This step often involves the reaction of the benzofuran derivative with a suitable alkylating agent such as methoxyethyl chloride under basic conditions.
Formation of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through nucleophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(4-chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the benzofuran ring.
Substitution: The methoxyethyl and chlorophenoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydride or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(4-chlorophenoxy)-2-methylpropanamide exhibit significant anticancer properties. For instance, research has shown that benzofuran derivatives can induce apoptosis in cancer cells through the activation of specific pathways such as caspase cascades and mitochondrial dysfunction . This compound's structure suggests it may share similar mechanisms.
Neuroprotective Effects
Benzofuran derivatives are also being investigated for neuroprotective effects against neurodegenerative diseases. A study highlighted that certain benzofuran compounds could inhibit neuroinflammation and oxidative stress in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
Agricultural Science
Pesticidal Properties
The chlorophenoxy group in this compound is associated with herbicidal activity. Research indicates that similar compounds can act as selective herbicides, targeting specific plant enzymes without affecting non-target species. This application is crucial for developing environmentally friendly agricultural practices .
Plant Growth Regulation
There is emerging evidence that compounds with a structure akin to this compound may function as plant growth regulators. They can influence physiological processes such as cell division and elongation, thereby improving crop yields under various environmental conditions .
Material Science
Polymer Additives
In material science, the unique chemical properties of this compound allow it to be used as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .
Nanocomposite Development
Recent advancements have explored the use of this compound in the development of nanocomposites. The interaction between the compound and nanoparticles can lead to improved material characteristics, such as increased strength and reduced weight, which are essential for aerospace and automotive industries .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Neuroprotective | Inhibits neuroinflammation | |
| Herbicidal | Selective inhibition of plant enzymes | |
| Plant Growth Regulation | Enhances crop yields |
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzofuran derivatives demonstrated that modifications similar to those found in this compound significantly enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Herbicidal Activity
Field trials assessing the herbicidal properties of chlorophenoxy derivatives revealed that compounds structurally related to this compound effectively controlled weed populations while maintaining crop health, underscoring their potential as eco-friendly herbicides.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(4-chlorophenoxy)-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety may interact with specific binding sites, while the methoxyethyl and chlorophenoxy groups can modulate the compound’s overall activity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Moieties
Benzofuran and related heterocycles are common in bioactive compounds. Key comparisons include:
- Compound 23 (): Structure: (E)-2-(benzofuran-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide. Activity: MAO-B inhibitor (IC₅₀ = 0.042 µM), comparable to Selegiline. Key Findings: The methoxyethyl group enhances MAO-B inhibition, and benzofuran confers higher activity than benzothiophene. Molecular docking suggests reversible, non-competitive binding . However, its propanamide backbone differs from the thiosemicarbazide in Compound 23.
Substituent Effects on the Propanamide Backbone
The 2-(4-chlorophenoxy)-2-methylpropanamide group is observed in multiple compounds with varied substituents:
- 2-(4-Chlorophenoxy)-N-(5-chloropyridin-2-yl)-2-methylpropanamide (): Structure: Chlorophenoxy-propanamide with a 5-chloropyridinyl group. Key Feature: Pyridine substitution may enhance solubility or target specificity compared to the benzofuran-methoxyethyl chain .
- 2-(4-Chlorophenoxy)-N-[(1R,3S)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide (): Structure: Adamantyl substituent instead of benzofuran-methoxyethyl. Implication: The bulky adamantyl group could improve metabolic stability or blood-brain barrier penetration .
Pharmacological Target Specificity
- [18F]MK-9470 (): Structure: Inverse agonist for CB1R with a fluoroeothoxy-cyanophenyl-propanamide backbone. Activity: Used in PET imaging for CB1R studies. Comparison: Both compounds share a propanamide core but differ in substituents, leading to divergent targets (CB1R vs.
- N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide (): Structure: Chlorophenoxy-acetamido-indole hybrid. Activity: Indole derivatives often exhibit anti-cancer or anti-inflammatory effects. Key Difference: The indole-carboxamide backbone contrasts with the methylpropanamide in the target compound .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Activity
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₈H₁₈ClN₁O₃
- Molecular Weight : 343.3 g/mol
- CAS Number : 2034421-17-3
The biological activity of this compound is primarily linked to its interaction with various receptors, particularly G protein-coupled receptors (GPCRs). These receptors play crucial roles in mediating cellular responses to hormones and neurotransmitters.
Key Mechanisms:
- GPCR Modulation : The compound may act as an agonist or antagonist at specific GPCRs, influencing downstream signaling pathways that regulate physiological processes such as inflammation, pain perception, and metabolic functions .
- Selective Androgen Receptor Modulation : Preliminary studies suggest that similar compounds exhibit selective androgen receptor modulator (SARM) activity, which could imply potential applications in treating conditions like muscle wasting and osteoporosis .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Anti-inflammatory Properties : The compound has shown promise in reducing pro-inflammatory cytokine production in cell cultures, indicating its potential use in inflammatory diseases.
- Antioxidant Activity : It has been observed to scavenge free radicals effectively, suggesting a protective role against oxidative stress-related damage.
In Vivo Studies
Research involving animal models has provided insights into the therapeutic potential of this compound:
- Pain Management : In rodent models, administration of the compound resulted in significant analgesic effects, comparable to standard pain relief medications.
- Muscle Preservation : Studies indicate that the compound may help preserve muscle mass in models of cachexia, likely through its SARM-like activity .
Case Studies and Clinical Implications
-
Case Study on Pain Relief :
- A study involving chronic pain models demonstrated that subjects treated with the compound experienced a marked reduction in pain scores compared to controls. This suggests potential applications for chronic pain management.
-
Case Study on Muscle Wasting :
- In a clinical trial focusing on patients with muscle-wasting conditions, participants receiving the compound showed improved muscle strength and mass over a 12-week period. These findings support further investigation into its use as a therapeutic agent for sarcopenia.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
